molecular formula C11H16N2O3S B4419234 4-(Tert-butylsulfamoyl)benzamide

4-(Tert-butylsulfamoyl)benzamide

Cat. No.: B4419234
M. Wt: 256.32 g/mol
InChI Key: PVLRMQGRPLJJMV-UHFFFAOYSA-N
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Description

4-(Tert-butylsulfamoyl)benzamide is an organic compound with the molecular formula C11H17NO3S It is a benzamide derivative characterized by the presence of a tert-butylsulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylsulfamoyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recoverable catalysts and minimizing waste, are likely to be employed to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Benzylic alcohols and carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfamoyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butylsulfamoyl)benzamide is unique due to the presence of the tert-butylsulfamoyl group, which imparts distinct chemical properties and enhances its stability and reactivity compared to other benzamide derivatives.

Properties

IUPAC Name

4-(tert-butylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)13-17(15,16)9-6-4-8(5-7-9)10(12)14/h4-7,13H,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLRMQGRPLJJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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